5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol
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Overview
Description
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a dihydroxybenzene moiety, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzaldehyde with resorcinol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol: Similar structure but with a methoxy group instead of a chlorine atom.
5-[(4-Hydroxypheny)ethenyl]-2-(3-methyl-1-butenyl)-1,3-benzenediol: Contains additional substituents on the benzene ring.
Uniqueness
The presence of the chlorophenyl group in 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol imparts unique chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
823804-63-3 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H |
InChI Key |
LILDZVMCXPVDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl |
Origin of Product |
United States |
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